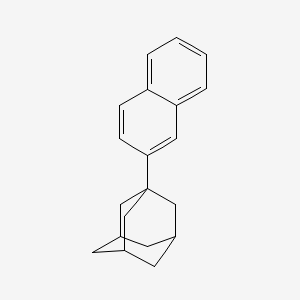
1-(Naphthalen-2-YL)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-2-YL)adamantane is a useful research compound. Its molecular formula is C20H22 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Naphthalen-2-YL)adamantane is an adamantane derivative that has garnered attention for its potential biological activities. Adamantane and its derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound consists of an adamantane core with a naphthalene substituent at the 2-position. The unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:
- Target Interaction : Adamantane derivatives typically exhibit high reactivity due to their structural properties, allowing them to bind effectively with biological targets.
- Biochemical Pathways : These compounds can modulate various biochemical pathways by influencing enzyme activity and protein interactions, which may lead to therapeutic effects in different disease models .
Pharmacokinetics
Research suggests that this compound is likely to have:
- High Gastrointestinal Absorption : This property indicates that the compound can be effectively absorbed when administered orally.
- Blood-Brain Barrier Permeability : The compound's lipophilicity suggests it may cross the blood-brain barrier, making it a candidate for neurological applications .
Anticancer Activity
Studies have shown that adamantane derivatives exhibit significant growth inhibition in various cancer cell lines. For instance:
- LogP Correlation : A study indicated that compounds with optimal logP values (around 5.5) demonstrated strong antiproliferative activity in human cancer cell lines. This suggests that this compound may possess similar properties due to its structural characteristics .
Antibacterial Activity
Research into related adamantane derivatives has revealed broad-spectrum antibacterial effects. The unique lipophilicity and structural features of this compound suggest potential antibacterial applications, although direct studies are still needed .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant growth inhibition in cancer cell lines with similar adamantane derivatives. |
| Study B | Investigated the pharmacokinetics of adamantane compounds showing high absorption rates and BBB permeability. |
| Study C | Explored the antibacterial effects of closely related compounds, suggesting a potential for broad-spectrum activity. |
Properties
Molecular Formula |
C20H22 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-naphthalen-2-yladamantane |
InChI |
InChI=1S/C20H22/c1-2-4-18-10-19(6-5-17(18)3-1)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16H,7-9,11-13H2 |
InChI Key |
MMONGWKFKMTXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















